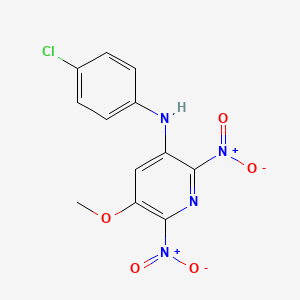
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride, also known as CNQX, is a potent and selective antagonist of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission mediated by AMPA receptors. This results in a reduction in the amplitude of excitatory postsynaptic potentials and a decrease in the frequency of spontaneous synaptic activity.
Biochemical and Physiological Effects:
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has a number of biochemical and physiological effects. It reduces the amplitude of excitatory postsynaptic potentials, decreases the frequency of spontaneous synaptic activity, and blocks the induction of long-term potentiation (LTP) in the hippocampus. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride also blocks the expression of LTP in the amygdala, which is involved in emotional learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which allows for the specific manipulation of glutamate receptor activity. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is also relatively stable and can be stored for long periods of time. However, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has some limitations. It is not selective for AMPA receptors and can also block kainate receptors at high concentrations. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also have off-target effects on other ion channels, such as voltage-gated calcium channels.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glutamate receptor antagonists that can be used to study the specific roles of different glutamate receptor subtypes. Additionally, the use of 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Synthesemethoden
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylquinoline with 3-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is further chlorinated with thionyl chloride to yield the final product, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is particularly useful in studying the role of glutamate receptors in synaptic plasticity, learning, and memory. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also be used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-(3-nitrophenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2.ClH/c1-10-7-16(14-8-11(17)5-6-15(14)18-10)19-12-3-2-4-13(9-12)20(21)22;/h2-9H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWSCIJEYRHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6813353 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)

![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)

![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)
![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)

![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)